molecular formula C10H9BrF2O2 B1414327 Ethyl 3-bromo-2,5-difluorophenylacetate CAS No. 1804403-09-5

Ethyl 3-bromo-2,5-difluorophenylacetate

Cat. No. B1414327
CAS RN: 1804403-09-5
M. Wt: 279.08 g/mol
InChI Key: DEUFZHVCSYXGNZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,5-difluorophenylacetate (EBDFPA) is a brominated phenylacetate with two fluorines in the para position. It is a member of the family of halogenated phenylacetates, which are used as synthetic intermediates in the production of various drugs and agricultural chemicals. EBDFPA is a versatile compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry. In recent years, EBDFPA has been studied for its potential use in the synthesis of several biologically active compounds, including antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2,5-difluorophenylacetate is not fully understood. However, it is believed that the bromine atom in the molecule acts as a nucleophile, attacking the electrophilic center of the target molecule. This results in the formation of a covalent bond between the bromine atom and the target molecule. This reaction is believed to be the main mechanism of action of Ethyl 3-bromo-2,5-difluorophenylacetate in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-2,5-difluorophenylacetate are not fully understood. However, it is believed that Ethyl 3-bromo-2,5-difluorophenylacetate may have some effects on the metabolism of certain drugs and other biologically active compounds. It has been suggested that Ethyl 3-bromo-2,5-difluorophenylacetate may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, Ethyl 3-bromo-2,5-difluorophenylacetate may also act as a modulator of the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3-bromo-2,5-difluorophenylacetate in lab experiments is its versatility. Ethyl 3-bromo-2,5-difluorophenylacetate can be used as a starting material in the synthesis of a wide range of biologically active compounds. Additionally, Ethyl 3-bromo-2,5-difluorophenylacetate can also be used in the synthesis of compounds with a wide range of functional groups, such as halogens, alcohols, and amines. The main limitation of using Ethyl 3-bromo-2,5-difluorophenylacetate in lab experiments is its reactivity. Ethyl 3-bromo-2,5-difluorophenylacetate is a highly reactive compound and can easily react with other compounds in the reaction mixture. Therefore, it is important to take extra precautions when handling Ethyl 3-bromo-2,5-difluorophenylacetate in the laboratory.

Future Directions

There are several potential future directions for the use of Ethyl 3-bromo-2,5-difluorophenylacetate. One potential direction is the development of new synthetic methods for the preparation of biologically active compounds using Ethyl 3-bromo-2,5-difluorophenylacetate as a starting material. Additionally, further research could be conducted to explore the biochemical and physiological effects of Ethyl 3-bromo-2,5-difluorophenylacetate. Furthermore, Ethyl 3-bromo-2,5-difluorophenylacetate could be used in the development of new drugs and agricultural chemicals. Finally, Ethyl 3-bromo-2,5-difluorophenylacetate could be used as a starting material in the development of new materials with novel properties.

Scientific Research Applications

Ethyl 3-bromo-2,5-difluorophenylacetate has been studied for its potential use in the synthesis of several biologically active compounds. It has been used as a starting material in the synthesis of various antifungal agents, such as fluconazole and voriconazole. Ethyl 3-bromo-2,5-difluorophenylacetate has also been used in the synthesis of several anti-inflammatory drugs, including celecoxib, etoricoxib, and lumiracoxib. Additionally, Ethyl 3-bromo-2,5-difluorophenylacetate has been used as a starting material for the synthesis of several other biologically active compounds, such as anticonvulsants, anxiolytics, and antineoplastic agents.

properties

IUPAC Name

ethyl 2-(3-bromo-2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(11)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUFZHVCSYXGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,5-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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